molecular formula C8H4ClNO B1630317 4-Cyanobenzoyl chloride CAS No. 6068-72-0

4-Cyanobenzoyl chloride

Cat. No. B1630317
Key on ui cas rn: 6068-72-0
M. Wt: 165.57 g/mol
InChI Key: USEDMAWWQDFMFY-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

p-Cyanobenzoic acid (14.7 g) and acetonitrile (300 ml) were mixed and stirred vigorously while the solvent was refluxed, and phosgene gas (30 g) was introduced to the mixture over four hours. After dry nitrogen gas was introduced to the reaction mixture for one hour, acetonitrile was removed under ambient pressure, and was further removed under reduced pressure through distillation, to thereby obtain 16.2 g of p-cyanobenzoyl chloride (yield 98%, based on p-cyanobenzoic acid). The p-cyanobenzoyl chloride obtained had a purity of 99%.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1)#[N:2].C(Cl)([Cl:14])=O>C(#N)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously while the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
ADDITION
Type
ADDITION
Details
After dry nitrogen gas was introduced to the reaction mixture for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
acetonitrile was removed under ambient pressure
CUSTOM
Type
CUSTOM
Details
was further removed under reduced pressure through distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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